

cis-2-Nonene structural formula and isomers

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Compound of Interest

Compound Name: **cis-2-Nonene**
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An In-depth Technical Guide to **cis-2-Nonene**: Structural Formula, Isomers, and Chemical Properties

Abstract

This technical guide provides a comprehensive overview of **cis-2-nonene** (also known as (Z)-non-2-ene), an unsaturated hydrocarbon with the molecular formula C₉H₁₈. The document covers its structural formula, the principles of isomerism as they apply to nonenes, and a comparative analysis of the physicochemical properties of key isomers. Detailed experimental protocols for the stereoselective synthesis of **cis-2-nonene** are presented, along with a discussion of its characteristic reactions. This guide is intended for researchers, scientists, and professionals in the fields of organic chemistry and drug development who require a detailed understanding of this compound and its variants.

Introduction

Cis-2-Nonene is an alkene, a class of hydrocarbons characterized by at least one carbon-carbon double bond. Its molecular formula is C₉H₁₈, and its structure consists of a nine-carbon chain with a double bond located between the second and third carbon atoms.^{[1][2]} The "cis" designation specifies the stereochemistry of the double bond, indicating that the alkyl groups (the methyl and hexyl groups attached to the double-bonded carbons) are on the same side of the double bond plane. This geometry is crucial as it dictates the molecule's physical and chemical properties, distinguishing it from its stereoisomer, **trans-2-nonene**.

Structural Formula and Isomerism

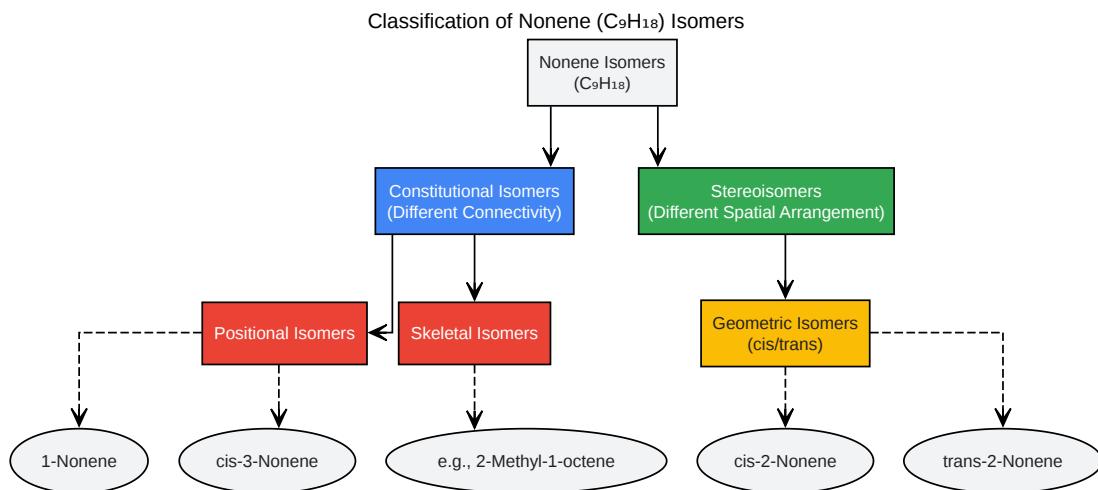
The structural formula of **cis-2-nonene** is $\text{CH}_3\text{CH}=\text{CH}(\text{CH}_2)_5\text{CH}_3$, with the key feature being the cis (or Z) configuration at the C2-C3 double bond.

Isomerism in Nonene

Nonene (C_9H_{18}) exhibits extensive isomerism, which can be broadly categorized into constitutional isomerism and stereoisomerism.

- **Constitutional Isomers:** These isomers have the same molecular formula but different atomic connectivity.
 - **Positional Isomers:** The location of the double bond differs. Examples include 1-nonene, 2-nonene, 3-nonene, and 4-nonene.
 - **Skeletal Isomers:** The carbon chain itself is branched. Examples include various methyl-octenes and dimethyl-heptenes.
- **Stereoisomers:** These isomers have the same connectivity but differ in the spatial arrangement of atoms.
 - **Geometric (cis/trans) Isomers:** Due to the restricted rotation around the $\text{C}=\text{C}$ double bond, isomers like 2-nonene, 3-nonene, and 4-nonene can exist as cis (Z) or trans (E) forms.[\[2\]](#)

The following diagram illustrates the classification of nonene isomers.

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A diagram illustrating the isomerism of Nonene (C_9H_{18}).

Physicochemical Properties

The physical and chemical properties of nonene isomers vary significantly based on their structure. The table below summarizes key quantitative data for **cis-2-nonene** and its common isomers.

Property	cis-2-Nonene	trans-2-Nonene	1-Nonene	cis-3-Nonene	trans-3-Nonene	cis-4-Nonene	trans-4-Nonene
CAS Number	6434-77-1	6434-78-2	124-11-8	20237-46-1	20063-77-8	10405-84-2	10405-85-3
Molecular Weight (g/mol)	126.24	126.24	126.24	126.24	126.24	126.24	126.24
Boiling Point (°C)	150.5[3]	144-145[4]	146-148[1]	N/A	N/A	N/A	N/A
Density (g/mL at 25°C)	~0.74 (at 20°C)[2]	0.734[4]	0.73[5]	N/A	0.734[6]	N/A	N/A
Refractive Index (n ²⁰ /D)	1.426[3]	1.420[4]	1.416[5]	N/A	1.419[6]	N/A	N/A
Flash Point (°C)	32.2[3]	N/A	46.1[1]	N/A	32.2[6]	30[7]	N/A
LogP (o/w)	3.53[3]	3.53	5.15[8]	N/A	3.53[6]	N/A	N/A

N/A: Data not readily available in the searched sources.

Experimental Protocols: Synthesis of **cis-2-Nonene**

Achieving high stereoselectivity is paramount in the synthesis of **cis-2-nonene**. Two primary methods are employed: the partial hydrogenation of an alkyne and the Wittig reaction.

Protocol 1: Partial Hydrogenation of 2-Nonyne via Lindlar's Catalyst

This method involves the reduction of an alkyne to a cis-alkene using a "poisoned" palladium catalyst, known as Lindlar's catalyst. The catalyst's reduced activity prevents over-reduction to the corresponding alkane.[\[9\]](#)[\[10\]](#)

- Objective: To synthesize **cis-2-nonen**e from 2-nonyne with high stereoselectivity.
- Reagents & Materials:
 - 2-Nonyne
 - Lindlar's catalyst (5% Pd on CaCO_3 , poisoned with lead acetate)
 - Quinoline (as a co-poison to enhance selectivity)
 - Hydrogen gas (H_2)
 - Anhydrous solvent (e.g., hexane, ethanol, or ethyl acetate)
 - Reaction flask, balloon/hydrogenation apparatus, magnetic stirrer
- Methodology:
 - In a round-bottom flask, dissolve 2-nonyne (1 equivalent) in the chosen anhydrous solvent.
 - Add Lindlar's catalyst (typically 2-5 mol% relative to the alkyne).
 - Add quinoline (typically 5-10 mol%) to the mixture.
 - Purge the flask with an inert gas (e.g., nitrogen or argon), then introduce hydrogen gas, typically via a balloon, to maintain a slight positive pressure (~1 atm).
 - Stir the reaction mixture vigorously at room temperature.
 - Monitor the reaction progress by TLC or GC to observe the consumption of the starting alkyne. Hydrogen uptake will cease upon completion.

- Upon completion, filter the reaction mixture through a pad of Celite to remove the heterogeneous catalyst.
- Wash the filter cake with the reaction solvent.
- Remove the solvent from the filtrate under reduced pressure to yield crude **cis-2-nonene**.
- Purify the product via distillation if necessary.

Protocol 2: Wittig Reaction

The Wittig reaction is a powerful method for forming C=C bonds with defined stereochemistry. To favor the formation of a cis (Z)-alkene, a non-stabilized phosphorus ylide is reacted with an aldehyde.[11][12]

- Objective: To synthesize **cis-2-nonene** from heptanal and a phosphorus ylide.
- Reagents & Materials:
 - Ethyltriphenylphosphonium bromide
 - A strong, non-nucleophilic base (e.g., n-butyllithium (n-BuLi), sodium hydride (NaH), or KHMDS)
 - Heptanal
 - Anhydrous, aprotic solvent (e.g., THF, diethyl ether)
 - Reaction flask, syringe, magnetic stirrer, inert atmosphere setup (N₂ or Ar)
- Methodology:
 - Ylide Formation:
 - Place ethyltriphenylphosphonium bromide (1 equivalent) in a dry, inert-atmosphere flask with anhydrous THF.
 - Cool the suspension to 0°C or -78°C.

- Slowly add the strong base (e.g., n-BuLi, 1 equivalent) via syringe. The formation of the deep red/orange ylide indicates a successful reaction.
- Reaction with Aldehyde:
 - While maintaining the low temperature, slowly add heptanal (1 equivalent), dissolved in a small amount of anhydrous THF, to the ylide solution.
 - Allow the reaction mixture to stir at low temperature for a period (e.g., 1-2 hours) and then warm to room temperature, continuing to stir until completion (monitored by TLC or GC).
- Work-up and Purification:
 - Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
 - Transfer the mixture to a separatory funnel and extract with a non-polar solvent (e.g., hexane or diethyl ether).
 - Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.
 - Remove the solvent under reduced pressure. The primary byproduct, triphenylphosphine oxide, is often crystalline and can be partially removed by precipitation from a non-polar solvent.
 - Purify the resulting **cis-2-nonene** by column chromatography or distillation.

Key Reactions of **cis-2-Nonene**

Asymmetric Epoxidation

Cis-2-nonene serves as a substrate in studies of asymmetric catalysis, particularly in epoxidation reactions. The reaction with chiral catalysts can produce optically active epoxides, which are valuable intermediates in fine chemical synthesis.[\[2\]](#)

The enantioselectivity of this reaction is highly dependent on the catalyst used. The table below presents data on the epoxidation of **cis-2-nonene** using various chiral ketone catalysts.

Catalyst	Enantiomeric Excess (ee)
Ketone 2a	44%
Ketone 2b	56%
Ketone 2c	58%
Ketone 2d	64%
Ketone 2e	54%

(Data sourced from Vulcanchem)[2]

This workflow illustrates the process of asymmetric epoxidation.

Workflow for the asymmetric epoxidation of **cis-2-nonene**.

Conclusion

Cis-2-nonene is a structurally significant alkene whose properties are defined by the *cis* geometry of its internal double bond. This configuration differentiates it from a wide array of constitutional and stereoisomers. The synthesis of **cis-2-nonene** with high isomeric purity can be reliably achieved through established organic methodologies such as the partial hydrogenation of alkynes or the Wittig reaction with non-stabilized ylides. As a substrate in asymmetric reactions like epoxidation, it plays a role in the development and evaluation of new catalytic systems, making it a compound of continued interest to the scientific and industrial research communities.

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